

# 1-(3-Chloro-4-methylphenyl)urea chemical structure and properties

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## Compound of Interest

Compound Name: 1-(3-Chloro-4-methylphenyl)urea

Cat. No.: B1361084

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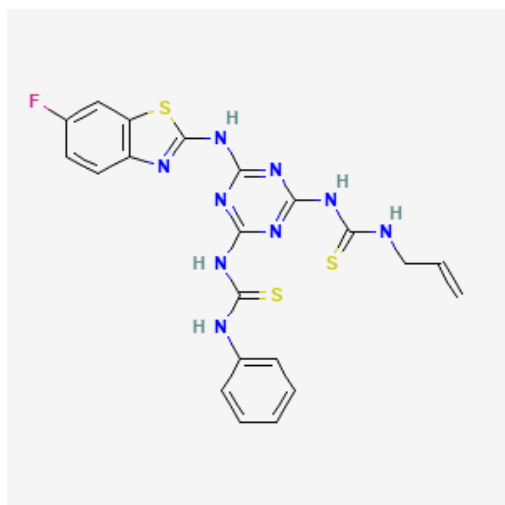
## An In-depth Technical Guide to 1-(3-Chloro-4-methylphenyl)urea

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of **1-(3-Chloro-4-methylphenyl)urea**, tailored for researchers, scientists, and professionals in drug development.

## Chemical Structure and Properties

**1-(3-Chloro-4-methylphenyl)urea** is an arylurea derivative. The structure consists of a urea core substituted with a 3-chloro-4-methylphenyl group on one of the nitrogen atoms.

Chemical Structure:



**Figure 1.** 2D structure of **1-(3-Chloro-4-methylphenyl)urea**.

The key physicochemical properties of **1-(3-Chloro-4-methylphenyl)urea** are summarized in the table below.

Table 1: Physicochemical Properties of **1-(3-Chloro-4-methylphenyl)urea**

Property	Value	Reference(s)
CAS Number	590393-14-9	
Molecular Formula	C <sub>8</sub> H <sub>9</sub> ClN <sub>2</sub> O	[1]
Molecular Weight	184.63 g/mol	
IUPAC Name	1-(3-chloro-4-methylphenyl)urea	
SMILES	<chem>CC1=CC(=C(C=C1)Cl)NC(=O)N</chem>	[2]
InChIKey	GUMFWXBSFOHZDC-UHFFFAOYSA-N	[2][3]
Predicted XlogP	2.6	[2]
Appearance	Solid (predicted)	[4]
Solubility	Predicted to have low solubility in water, soluble in organic solvents like ethanol and methanol.[4]	

Note: Some properties are predicted based on computational models due to limited experimental data for this specific compound.

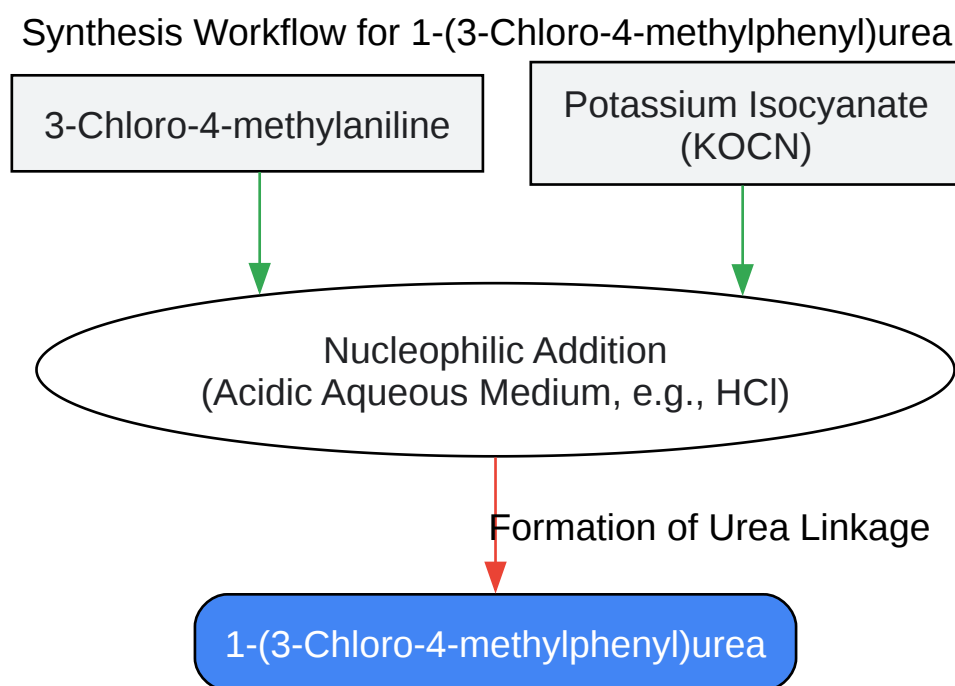
## Synthesis and Experimental Protocols

Arylurea derivatives are commonly synthesized through several established methods. The most prevalent routes involve the reaction of an appropriately substituted amine with an

isocyanate or an isocyanate equivalent.[5][6] These reactions are typically high-yielding and proceed under mild conditions.

## General Synthesis Workflow

The synthesis of **1-(3-Chloro-4-methylphenyl)urea** can be efficiently achieved by the reaction of 3-chloro-4-methylaniline with an isocyanate source. This workflow represents a nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate.



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Caption: General synthesis workflow for **1-(3-Chloro-4-methylphenyl)urea**.

## Detailed Experimental Protocol: Synthesis from Amine and Potassium Isocyanate

This protocol is adapted from a general, environmentally friendly method for the synthesis of N-substituted ureas in water.[6]

Materials:

- 3-chloro-4-methylaniline

- Potassium isocyanate (KOCN)
- 1 N Hydrochloric acid (HCl)
- Deionized water
- Ethyl acetate (for extraction, if necessary)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- **Dissolution:** In a round-bottom flask, dissolve 3-chloro-4-methylaniline (1.0 equivalent) in 1 N aqueous HCl. Stir the mixture until the amine fully dissolves, forming the corresponding hydrochloride salt.
- **Addition of Isocyanate:** To the stirred solution, add potassium isocyanate (1.1 equivalents) portion-wise at room temperature. The reaction is typically facile.[6]
- **Reaction:** Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.
- **Isolation:** Upon completion, the product, **1-(3-Chloro-4-methylphenyl)urea**, often precipitates out of the aqueous solution as a solid.
- **Filtration:** Collect the solid product by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.
- **Purification (if necessary):** If the product does not precipitate or requires further purification, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate) and extract with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
- **Characterization:** Confirm the structure and purity of the final compound using analytical techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Mass Spectrometry, and IR spectroscopy.

## Biological Activity and Potential Applications

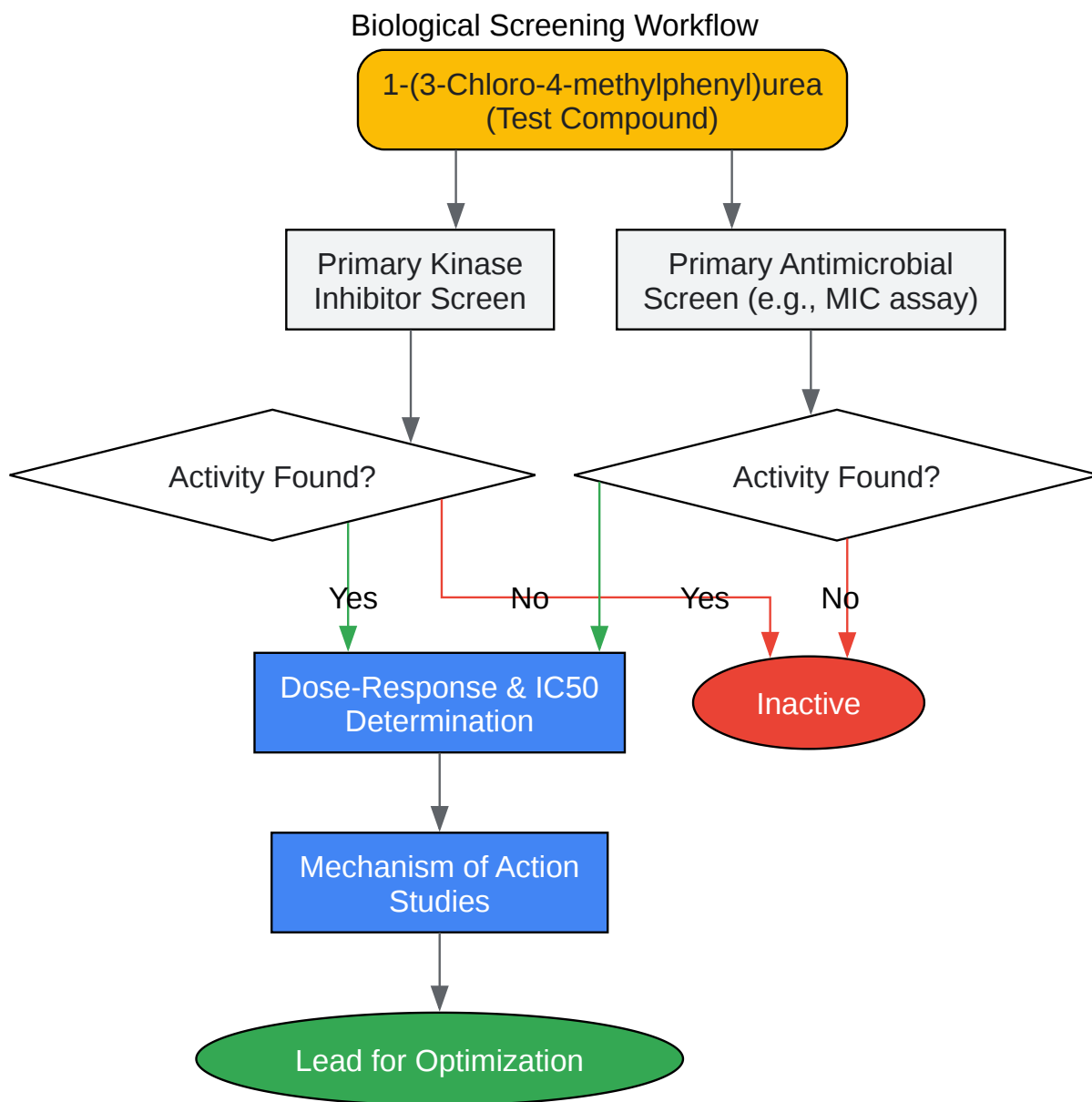
While specific biological data for **1-(3-Chloro-4-methylphenyl)urea** is not extensively documented in publicly available literature, the arylurea scaffold is a well-known pharmacophore present in numerous biologically active compounds.[7]

- **Herbicidal Activity:** Many phenylurea derivatives are potent herbicides that act by inhibiting photosystem II in plants.
- **Anticancer Activity:** The diarylurea motif is central to several multi-kinase inhibitors used in oncology, such as Sorafenib.[8] These compounds typically function by inhibiting key signaling pathways involved in tumor growth and angiogenesis.
- **Antimicrobial and Other Activities:** Various substituted ureas have demonstrated a broad range of biological effects, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[7][9] Triclocarban, a diarylurea, is a known antimicrobial agent that inhibits the enoyl-acyl-carrier protein reductase (ENR) enzyme in bacteria.[10]

Given its structure, **1-(3-Chloro-4-methylphenyl)urea** could be a candidate for screening in various biological assays, particularly in agrochemical and pharmaceutical research. The logical progression for investigating this compound would involve screening against a panel of kinases or microbial strains.

## Logical Workflow for Biological Screening

The following diagram illustrates a logical workflow for the initial biological evaluation of a novel arylurea compound like **1-(3-Chloro-4-methylphenyl)urea**.



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Caption: Logical workflow for initial biological screening of the target compound.

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